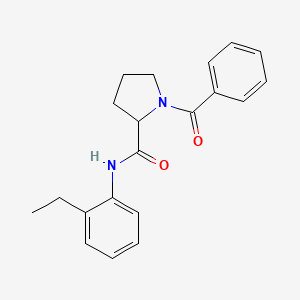

1-benzoyl-N-(2-ethylphenyl)prolinamide

Description

The exact mass of the compound this compound is 322.168127949 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzoyl-N-(2-ethylphenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-2-15-9-6-7-12-17(15)21-19(23)18-13-8-14-22(18)20(24)16-10-4-3-5-11-16/h3-7,9-12,18H,2,8,13-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIRUJYGEFXGLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2CCCN2C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Context Within the Prolinamide and Benzamide Compound Classes

1-benzoyl-N-(2-ethylphenyl)prolinamide is a molecule that integrates two key functional groups: a prolinamide core and a benzamide moiety. The fundamental structure is derived from proline, an amino acid, where the carboxylic acid group is converted to an amide.

The prolinamide portion of the molecule consists of a pyrrolidine (B122466) ring, characteristic of proline, with an amide linkage at the carboxyl group. Prolinamides are a well-established class of compounds in organic and medicinal chemistry. The rigid, cyclic structure of the proline residue can impart specific conformational constraints on molecules, which is often a desirable feature in drug design.

The benzamide group is characterized by a benzene (B151609) ring attached to a carbonyl group, which is then linked to a nitrogen atom. Benzamide and its derivatives are ubiquitous in medicinal chemistry and are known to exhibit a wide range of biological activities. The presence of the benzoyl group attached to the nitrogen of the proline ring in this compound classifies it as an N-acylated prolinamide.

The N-(2-ethylphenyl) group is an amide substituent attached to the proline's carbonyl carbon. This part of the molecule introduces a substituted aromatic ring, which can influence the compound's steric and electronic properties, as well as its pharmacokinetic profile. The "2-ethylphenyl" designation indicates an ethyl group at the ortho position of the phenyl ring.

Table 1: Structural Breakdown of this compound

| Structural Component | Description |

| Prolinamide Core | A derivative of the amino acid proline, featuring a pyrrolidine ring with an amide functional group. |

| Benzamide Moiety | A functional group consisting of a benzene ring attached to a carbonyl group, which is further bonded to the nitrogen atom of the proline ring. |

| N-(2-ethylphenyl) Group | A substituent on the amide nitrogen, consisting of a phenyl ring with an ethyl group at the ortho position. |

Significance in Medicinal Chemistry Research

Strategies for the De Novo Synthesis of this compound

The de novo synthesis of this compound involves the formation of an amide bond between the carboxyl group of N-benzoylproline and the amino group of 2-ethylaniline (B167055). This process can be approached through several established chemical strategies.

Amidation and Esterification Approaches

The core of the synthesis is the formation of the prolinamide bond. A primary method involves the activation of the carboxylic acid of an N-protected proline, followed by reaction with the desired amine. For the target molecule, this would involve N-benzoylproline and 2-ethylaniline.

Commonly, L-proline is first N-benzoylated. The resulting N-benzoylproline's carboxylic acid is then activated to facilitate amidation. Standard activation methods include conversion to an acyl chloride or the use of coupling reagents. A traditional route involves reacting L-proline with thionyl chloride to produce an intermediate L-proline methyl ester hydrochloride, which can then undergo amidation. google.comgoogle.com However, this method can require harsh conditions and long reaction times. google.com

Another approach involves protecting the amino group of L-proline, forming the amide, and then deprotecting and benzoylating the nitrogen. google.com A more direct and modern approach is the use of biocatalysis. For instance, the enzyme-catalyzed amidation of unprotected L-proline with ammonia (B1221849) has been demonstrated, offering a greener alternative that avoids hazardous reagents and minimizes waste. rsc.orgrsc.org This enzymatic approach can achieve high conversion rates and excellent optical purity (ee >99%). rsc.org While demonstrated with ammonia, this concept could be extended to other amines like 2-ethylaniline.

The general steps for a chemical synthesis would be:

N-Benzoylation of L-proline: Reaction of L-proline with benzoyl chloride under basic conditions to form N-benzoyl-L-proline.

Amidation: Coupling of N-benzoyl-L-proline with 2-ethylaniline. This step often requires a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or propanephosphonic acid anhydride (B1165640) (T3P) to facilitate the formation of the amide bond. unibo.it

Role of Catalysts in Synthesis

Catalysts are crucial for optimizing the efficiency, selectivity, and environmental footprint of prolinamide synthesis. Both chemical and biological catalysts are employed.

L-proline itself has been shown to be an efficient organocatalyst for transamidation reactions under solvent-free conditions, which could be a potential route for synthesizing the target compound. acs.org In the context of creating the prolinamide scaffold, prolinamide derivatives themselves are widely used as organocatalysts in various asymmetric reactions, such as aldol (B89426) condensations. researchgate.netrsc.orgnih.gov The catalytic activity often stems from the ability of the proline moiety to form a nucleophilic enamine intermediate, while other functional groups on the catalyst engage in hydrogen bonding to activate the electrophile. nih.govclockss.org

Biocatalysts, particularly lipases, have emerged as powerful tools for amide synthesis. Variants of Candida antarctica lipase (B570770) B (CalB), such as the commercial Novozym 435, are effective for the direct amidation of L-proline. rsc.orgrsc.org These enzymes operate under mild conditions and can be used with unprotected amino acids, circumventing the need for protection/deprotection steps. rsc.org The use of an immobilized CalB variant in 2-methyl-2-butanol (B152257) at 70°C achieved 80% conversion in the amidation of L-proline. rsc.org

Table 1: Catalysts in Prolinamide Synthesis and Related Reactions

| Catalyst Type | Example(s) | Role in Synthesis | Reference(s) |

|---|---|---|---|

| Organocatalyst | L-proline | Catalyzes transamidation reactions. | acs.org |

| Organocatalyst | Prolinamide Derivatives | Act as bifunctional catalysts in asymmetric synthesis (e.g., aldol reactions). | researchgate.netrsc.orgclockss.org |

| Biocatalyst | Candida antarctica Lipase B (CalB) | Catalyzes racemization-free amidation of unprotected L-proline. | rsc.orgrsc.org |

| Coupling Agent | Propanephosphonic acid anhydride (T3P) | Activates carboxylic acids for amidation. | unibo.it |

Stereoselective Synthesis and Chiral Control

Maintaining and controlling the stereochemistry of the proline ring is paramount in the synthesis of chiral molecules like this compound.

Enantioselective Pathways to Prolinamide Scaffolds

The most straightforward method to ensure the enantiopurity of the final product is to start with an enantiomerically pure starting material, such as L-proline or D-proline. researchgate.net Since L-proline is a naturally occurring and readily available amino acid, it is the most common chiral precursor for these scaffolds. clockss.org Synthesis starting from L-proline directly installs the desired (S)-stereochemistry at the alpha-carbon of the pyrrolidine (B122466) ring. Biocatalytic methods, such as enzyme-catalyzed amidation, are particularly advantageous as they are inherently stereospecific and prevent racemization, which can be a risk in some chemical activation methods. rsc.orgrsc.org

More complex strategies, such as the Ugi-Smiles multicomponent reaction, have been developed for the fully asymmetric synthesis of optically pure N-aryl proline amides. nih.gov This demonstrates the potential for building the entire chiral scaffold in a single, highly controlled process. Prolinamide-based organocatalysts are themselves central to many enantioselective transformations, often achieving high levels of enantiomeric excess (ee) by creating a defined chiral pocket that directs the approach of reactants. researchgate.netnih.gov

Diastereoselective Oxidation of Proline Derivatives

Introducing additional stereocenters onto the proline ring of a precursor can lead to diastereomers of the final compound. Diastereoselective oxidation is a key strategy for this functionalization. The proline ring can be oxidized at various positions, most commonly the 4- or 5- (delta) positions.

For example, the combination of hypervalent iodine reagents and azides can be used for the C-H azidation of the delta-position of N-protected proline derivatives. nih.gov This reaction often produces a mixture of diastereoisomers that can be separated by chromatography, providing access to diastereomerically pure compounds which can then be further elaborated. nih.gov Similarly, the TEMPO-catalyzed oxidation of 4-hydroxy-L-proline derivatives can yield a ketoproline, which can then be subjected to diastereoselective reduction or addition reactions to install a new stereocenter. nih.gov These methods allow for the synthesis of highly functionalized proline derivatives with precise control over the relative stereochemistry of multiple chiral centers. bohrium.comnih.gov

Chemical Modifications and Analog Design

The structure of this compound offers multiple sites for chemical modification to generate a library of analogs. Such analogs are often synthesized to explore structure-activity relationships in medicinal chemistry or materials science. The three primary regions for modification are the N-benzoyl group, the N-aryl group, and the proline scaffold itself.

Modification of the N-Benzoyl Group: The aromatic ring of the benzoyl moiety can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups). This is typically achieved by using a substituted benzoyl chloride during the initial N-acylation step.

Modification of the N-(2-ethylphenyl) Group: The 2-ethylphenyl portion can be altered by starting with different aniline (B41778) derivatives during the amidation step. Variations could include changing the position of the ethyl group (e.g., 3-ethylaniline, 4-ethylaniline), using different alkyl substituents, or introducing other functional groups onto the phenyl ring.

Modification of the Proline Scaffold: The pyrrolidine ring is a versatile platform for introducing diversity. A powerful strategy known as "proline editing" uses 4-hydroxyproline (B1632879) (Hyp) as a starting point within a peptide or a similar scaffold. acs.org The hydroxyl group can be stereospecifically converted into a vast array of other functional groups (e.g., azides, alkynes, halogens, ethers) through reactions like Mitsunobu inversions, oxidations, reductions, and substitutions. acs.org This allows for the creation of analogs with functional handles for bioconjugation or with altered steric and electronic properties.

Table 2: Potential Sites for Analog Design of this compound

| Molecular Region | Modification Strategy | Example Modifications | Potential Impact |

|---|---|---|---|

| N-Benzoyl Group | Use of substituted benzoyl chlorides | 4-Fluoro, 4-Methoxy, 4-Nitro | Alter electronic properties, binding interactions |

| N-(2-ethylphenyl) Group | Use of substituted anilines | 4-ethylphenyl, 2,6-diethylphenyl, 2-methoxyphenyl | Alter steric bulk, solubility, hydrogen bonding potential |

| Proline Ring | Functionalization of proline precursors (e.g., 4-hydroxyproline) | 4-Fluoro, 4-Azido, 4-Keto | Introduce new stereocenters, add reactive handles, alter ring pucker |

Exploration of Substitution Reactions

Substitution reactions on this compound could target several positions on the molecule.

Aromatic Substitution on the Benzoyl Ring: The benzoyl group's benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. The carbonyl group is deactivating and meta-directing, meaning that nitration, halogenation, or sulfonation would likely occur at the meta-position.

Aromatic Substitution on the Ethylphenyl Ring: The ethylphenyl moiety's benzene ring is activated by the ethyl group (an ortho-, para-director) and deactivated by the amide linkage. The outcome of electrophilic substitution on this ring would depend on the specific reaction conditions and the interplay of these electronic effects.

Substitution on the Pyrrolidine Ring: The proline ring is generally less reactive towards substitution. However, radical halogenation could potentially occur at the C-H bonds of the pyrrolidine ring, though this is often less controlled.

Oxidation and Reduction Pathways

Oxidation: The ethyl group on the phenyl ring could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. The pyrrolidine ring could also be susceptible to oxidation under certain conditions, potentially leading to ring-opening or the formation of hydroxylated derivatives.

Reduction: The benzoyl carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. More vigorous reduction with agents like lithium aluminum hydride could potentially reduce both the benzoyl carbonyl and the amide carbonyl. Catalytic hydrogenation could reduce the aromatic rings under high pressure and temperature, though this is a more drastic transformation.

Rational Design of Derivatives for Enhanced Pharmacological Profiles

The rational design of derivatives of this compound would aim to modify its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, to improve its potential as a therapeutic agent.

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. nih.gov This approach can be used to overcome various limitations of a parent drug, such as poor solubility, low bioavailability, or rapid metabolism. researchgate.net

In a carrier-linked prodrug, the active drug is covalently attached to a carrier molecule, often referred to as a "promoiety." This linkage is designed to be cleaved in vivo to release the active drug. The choice of carrier can significantly influence the properties of the prodrug. For a molecule like this compound, a carrier could be attached to introduce more polar functional groups to enhance aqueous solubility. For example, a phosphate (B84403) or an amino acid could be linked to the molecule, potentially at a hydroxylated derivative of the ethylphenyl or benzoyl ring.

Bioprecursor prodrugs are molecules that are converted to the active drug through metabolic processes, such as oxidation or reduction. nih.gov For this compound, a bioprecursor strategy could involve modifying the ethyl group to a form that is metabolically oxidized in vivo to a more active or desirable functional group. For instance, an alkyl chain could be designed to undergo omega-hydroxylation followed by oxidation to a carboxylic acid.

Prodrug Strategies for Pharmacological Enhancement

Application as a Building Block in Complex Organic Synthesis

While there is no specific information on the use of this compound as a building block, its structure contains several functional groups that could be utilized in multi-step syntheses. The proline core is a common chiral scaffold in asymmetric synthesis. The amide bond could be cleaved under harsh conditions to release N-benzoylproline and 2-ethylaniline, which could then be used in other reactions. The aromatic rings also provide handles for further functionalization and incorporation into larger, more complex molecules.

Receptor Ligand Binding and Modulation

There is currently no available scientific literature or data detailing the activity of this compound as an orexin (B13118510) receptor antagonist. Research has not yet explored its binding affinity, potency, or functional effects on either the orexin-1 (OX1) or orexin-2 (OX2) receptors.

Information regarding the interaction of this compound with integrin receptors is not present in the current body of scientific research. No studies have been published that investigate its potential to bind to or modulate the function of any integrin subtypes.

The potential for this compound to act as an activator or inhibitor of the Pregnane X Receptor (PXR) has not been investigated. There are no published studies or data on its effects on PXR-mediated gene transcription or its potential for inducing drug-metabolizing enzymes through this pathway.

Preclinical Evaluation of Pharmacological Potential (Non-Human Models)

There are no published preclinical studies evaluating the antimicrobial properties of this compound. Its efficacy against bacterial or fungal pathogens has not been reported, and therefore, no data on its spectrum of activity or minimum inhibitory concentrations (MIC) are available.

Scientific investigation into the potential antiviral activity of this compound has not been documented. There is no research available to suggest its efficacy against any viral pathogens in preclinical models.

Anticancer Mechanism Research (In Vitro Cell Line Studies, Pre-clinical Animal Models)

No studies were identified that specifically investigated the in vitro anticancer mechanisms of this compound on any cancer cell lines. Furthermore, there is no available data from pre-clinical animal models regarding the efficacy or mechanism of action of this compound in oncology.

While research on other prolinamide derivatives has shown some potential for targeting dynamic nucleic acid secondary structures like G-quadruplexes in oncogene promoters, there is no evidence to suggest that this compound has been a subject of such investigations. nih.gov

Neuroprotective Research Pathways

There is a lack of published research on the neuroprotective effects of this compound. Studies on other proline-rich polypeptides have suggested potential neuroprotective roles in models of neurodegenerative diseases, but these findings are not directly applicable to the specific compound . nih.gov

Anti-inflammatory and Analgesic Research

No specific studies on the anti-inflammatory or analgesic properties of this compound were found. Research into structurally related compounds, such as those with a benzoyl moiety or propanamide derivatives, has indicated potential anti-inflammatory and analgesic effects. nih.govnih.gov However, without direct experimental evidence, it is not possible to attribute these properties to this compound.

Role in Protein Folding and Stability Research

The role of proline residues in protein folding and stability is a well-established area of biochemical research. Proline's unique structure influences protein conformation and can be a rate-limiting step in protein folding. nih.govnih.gov However, there are no specific studies that have examined the effect of this compound on protein folding or stability.

Biocatalysis Applications

The use of proline and its derivatives as organocatalysts is a known application in synthetic chemistry. nih.gov However, there is no information available regarding the use of this compound in any biocatalytic applications.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Structural Motifs for Biological Activity

The fundamental scaffold of 1-benzoyl-N-(2-ethylphenyl)prolinamide comprises three key structural motifs that are essential for its biological activity: the benzoyl group, the proline ring, and the N-(2-ethylphenyl)amide moiety.

The Benzoyl Group: This aromatic ring and its associated carbonyl group are crucial for establishing key interactions with the biological target, likely through pi-stacking and hydrogen bonding. The electronic properties and substitution pattern of this ring significantly influence binding affinity.

The Proline Ring: The rigid, five-membered pyrrolidine (B122466) ring of the proline residue serves as a critical scaffold, orienting the benzoyl and N-aryl groups in a specific three-dimensional arrangement. This conformational constraint is vital for achieving the optimal geometry for receptor binding.

The N-(2-ethylphenyl)amide Moiety: This part of the molecule is instrumental in defining the compound's selectivity and potency. The nature and position of the substituent on the phenyl ring, in this case, an ethyl group at the ortho position, play a significant role in modulating interactions with the target protein, potentially by occupying a specific hydrophobic pocket.

Impact of Substituent Effects on Potency and Selectivity

Alterations to the benzoyl moiety have demonstrated that both electron-donating and electron-withdrawing groups can modulate activity, suggesting a complex interplay of electronic and steric factors in receptor recognition. For instance, the introduction of small, electron-withdrawing groups on the phenyl ring of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which share structural similarities, has been shown to influence biological activity. mdpi.com

Conformational Analysis and Bioactive Conformations

The three-dimensional structure, or conformation, of this compound is a key determinant of its biological function. The constrained nature of the proline ring limits the conformational flexibility of the molecule, pre-organizing it for receptor binding.

Computational modeling and spectroscopic techniques, such as NMR, are employed to study the preferred conformations of N-acylproline derivatives. nih.govnih.govresearchgate.net These studies often reveal a preference for specific rotamers around the amide bonds. The relative orientation of the benzoyl group and the N-(2-ethylphenyl) group, dictated by the proline scaffold, is believed to be the bioactive conformation. The steric hindrance introduced by the 2-ethyl substituent can further influence the conformational preferences of the N-aryl amide bond. researchgate.net

Pharmacophore Model Development and Validation

A pharmacophore model for this class of compounds encapsulates the essential steric and electronic features required for biological activity. Such models are typically generated based on the structures of a series of active analogs and serve as a 3D query for virtual screening to identify novel, structurally diverse compounds with the desired activity. dovepress.comnih.govmdpi.comnih.gov

A hypothetical pharmacophore model for this compound and its analogs would likely include:

A hydrogen bond acceptor feature (from the benzoyl carbonyl oxygen).

An aromatic/hydrophobic feature (representing the benzoyl ring).

A hydrophobic feature (representing the ethyl group on the N-phenyl ring).

A second aromatic/hydrophobic feature (from the N-phenyl ring).

Defined spatial relationships between these features.

Validation of such a model is crucial and is typically performed by assessing its ability to distinguish known active compounds from inactive ones in a database.

Stereochemical Influences on Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, which is derived from L-proline. The specific stereoconfiguration of the proline ring is critical for the precise positioning of the substituent groups for optimal interaction with a chiral biological target, such as a protein binding site.

It is widely recognized in drug design that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being much more potent than the other. While specific studies on the stereoisomers of this compound are not detailed in the provided context, it is a fundamental principle that the (S)-configuration of the proline moiety in this compound is likely essential for its intended biological effect.

Rational Design for Optimized Pharmacological Profiles

The insights gained from SAR studies, conformational analysis, and pharmacophore modeling provide a solid foundation for the rational design of new analogs with improved pharmacological properties. stanford.edunih.govnih.govresearchgate.net

Strategies for Enhanced Receptor Binding

Several strategies can be employed to enhance the receptor binding affinity of this compound analogs:

Scaffold Hopping and Bioisosteric Replacement: Replacing the proline ring with other cyclic or acyclic scaffolds that maintain the crucial spatial orientation of the key interacting groups can lead to novel compounds with improved properties. Similarly, bioisosteric replacement of the benzoyl or N-phenyl rings with other aromatic or heteroaromatic systems can fine-tune electronic and steric properties for better target engagement.

Structure-Based Design: If the 3D structure of the biological target is known, computational docking studies can be used to predict the binding mode of this compound and to design modifications that introduce additional favorable interactions, such as new hydrogen bonds or hydrophobic contacts.

Introduction of Additional Functional Groups: Based on the pharmacophore model, new functional groups can be introduced to the scaffold to interact with previously unexploited regions of the binding site, thereby increasing binding affinity and potency.

Research on this compound Remains Elusive

Despite a comprehensive search of available scientific literature and databases, detailed research findings, including specific data on the structure-activity relationship (SAR) concerning membrane permeability and P-glycoprotein (P-gp) susceptibility for the chemical compound this compound, could not be located.

Consequently, the generation of an article section with detailed research findings and data tables on this specific topic is not possible at this time.

Scientific research into the modulation of membrane permeability and interaction with efflux pumps like P-glycoprotein is an active area of investigation for many classes of compounds. These studies are crucial for understanding the pharmacokinetic properties of potential drug candidates, as P-glycoprotein can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile by actively transporting it out of cells.

Typically, research in this area involves synthesizing a series of analogues of a lead compound and evaluating their properties in various in vitro assays. For instance, cell-based assays using cell lines that overexpress P-glycoprotein, such as certain cancer cell lines, are common. These studies measure the extent to which compounds are transported by P-gp and how structural modifications influence this interaction. Key data points often include the efflux ratio, apparent permeability coefficients (Papp), and IC50 values for P-gp inhibition.

While general principles of molecular design for modulating P-gp susceptibility exist—such as modifying lipophilicity, hydrogen bonding capacity, and molecular weight—the specific effects of these changes are highly dependent on the core scaffold of the molecule . Without experimental data for this compound or its close analogues, any discussion of its specific SAR would be speculative.

Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the specific characteristics of this compound in relation to membrane permeability and P-glycoprotein interaction.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of prolinamide research, docking simulations are instrumental in understanding how these ligands interact with the active sites of proteins and other biological targets.

Research on L-proline amide derivatives has utilized molecular docking to evaluate their potential as inhibitors of various enzymes. For instance, studies have been conducted on their ability to inhibit angiotensin-converting enzyme (ACE), a key target in the treatment of hypertension. researchgate.netaip.orgaip.org In one such study, a series of L-proline amide derivatives were synthesized and their inhibitory activity against ACE was assessed using molecular docking. The results indicated that these compounds could effectively bind to the active site of ACE, with one derivative, B2, showing a notable docking score of -7.384 kcal/mol. researchgate.netaip.orgaip.org The strong inhibitory activity was attributed to the formation of hydrogen bonds with key residues in the enzyme's active site. researchgate.netaip.orgaip.org

Similarly, molecular docking has been employed to investigate prolinamide isomers as potential inhibitors of bacterial collagenase. scispace.com Docking studies revealed that the D (S, R) prolinamide isomer exhibited a high atomic contact energy of -115.09 kcal/mol with Clostridium histolyticum collagenase, suggesting strong binding affinity. scispace.com

In the field of neurodegenerative diseases, molecular docking has been used to screen prolinamides against proteins implicated in Alzheimer's disease, such as Beta-Secretase 1 (BACE1) and Butyrylcholinesterase (BuChE). nih.gov A particular prolinamide, P19, demonstrated a superior docking score of -10.3 kcal/mol against BuChE. nih.gov These docking studies provide crucial information on the binding modes and affinities of prolinamide derivatives, guiding the selection of candidates for further development.

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Findings |

|---|---|---|---|

| L-proline amide derivative (B2) | Angiotensin-Converting Enzyme (ACE) | -7.384 | Good inhibition potency, hydrogen bonding with active site. researchgate.netaip.orgaip.org |

| D (S, R) prolinamide isomer | Clostridium histolyticum collagenase | -115.09 (Atomic Contact Energy) | Maximum atomic contact energy, indicating strong binding. scispace.com |

| Prolinamide (P19) | Butyrylcholinesterase (BuChE) | -10.3 | Superior docking score compared to reference ligand. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful tool for understanding the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to analyze the conformational changes of a ligand and its target protein, as well as the stability of their complex.

A study on prolinamides as potential multi-target agents for Alzheimer's disease employed MD simulations to assess the stability of the ligand-protein complexes. nih.gov The simulations, run for 100 nanoseconds, analyzed parameters such as the root-mean-square deviation (RMSD), radius of gyration (RoG), and root-mean-square fluctuation (RMSF). The results showed that certain prolinamides formed more stable complexes with their target proteins than the reference ligands, as indicated by lower RMSD, RoG, and RMSF values. nih.gov For example, prolinamide P19, when bound to Butyrylcholinesterase (BuChE), had an average RMSD of 1.347 ± 0.132 Å, which was lower than the reference ligand, indicating greater stability. nih.gov

MD simulations have also been used to validate the binding stability of other related compounds, such as benzoylhydrazone derivatives, with their target proteins. nih.gov These simulations can confirm if a ligand remains stably bound within the active site of a protein, providing a more dynamic picture of the interaction than static docking poses. nih.gov The insights from MD simulations are crucial for confirming the binding modes predicted by molecular docking and for understanding the dynamic behavior of the ligand-receptor complex.

| Compound | Target Protein | Simulation Parameter | Value | Indication |

|---|---|---|---|---|

| Prolinamide (P19) | Butyrylcholinesterase (BuChE) | RMSD | 1.347 ± 0.132 Å | Greater stability of the complex. nih.gov |

| RMSF | 8.164 ± 2.748 Å | Lower fluctuation of atoms. nih.gov | ||

| RoG | 22.868 ± 0.070 Å | Compactness of the protein-ligand complex. nih.gov |

Quantum Chemical Calculations (e.g., DFT for reaction mechanisms, electronic properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic spectra, which are valuable for characterizing novel compounds.

In the study of molecules structurally related to prolinamides, DFT has been employed to optimize molecular structures and analyze electronic properties. For instance, in a study of a sulfonamide-Schiff base derivative, DFT calculations were performed using the B3LYP functional with a 6-311G+(d,p) basis set to determine the optimized molecular geometry. nih.gov The calculated results for spectroscopic data, such as FT-IR and NMR, were found to be in good agreement with experimental findings, thus confirming the structure of the synthesized compound. nih.gov

Quantum chemical calculations also provide insights into the reactivity of molecules through the analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP). inovatus.es The energy gap between HOMO and LUMO, for example, is an indicator of the chemical reactivity of a molecule. inovatus.es Such calculations can also be used to determine atomic charges and identify potential sites for interaction with other molecules, such as metallic ions in the active sites of enzymes. semanticscholar.org

| Computational Method | Basis Set | Calculated Properties | Key Findings |

|---|---|---|---|

| DFT (B3LYP) | 6-311G+(d,p) | Molecular geometry, FT-IR, NMR spectra | Good agreement between calculated and experimental data, confirming molecular structure. nih.gov |

| HF and DFT | 6-311G** | Atomic charges, NBO, thermodynamic functions | Identification of potential reactive sites for metal ion coordination. semanticscholar.org |

| TD-DFT | - | Electronic absorption spectra | Prediction of UV-Vis spectral properties. semanticscholar.org |

Cheminformatics Approaches for SAR Analysis and Virtual Screening

Cheminformatics combines computational methods with chemical information to support drug discovery efforts. This includes the analysis of structure-activity relationships (SAR) and the use of virtual screening to identify promising new compounds from large chemical libraries.

SAR analysis is fundamental to understanding how the chemical structure of a molecule influences its biological activity. researchgate.net By systematically modifying the structure of a lead compound and observing the effects on its activity, researchers can identify the key structural features required for a desired biological effect. nih.gov Cheminformatics tools, such as self-organizing maps (SOMs), can be used to visualize chemical diversity and identify structurally related molecules that may have similar activities. mdpi.com

Virtual screening is another powerful cheminformatics technique where large libraries of compounds are computationally evaluated for their potential to bind to a specific biological target. mdpi.com This approach allows researchers to prioritize which compounds to synthesize and test in the lab, saving time and resources. For example, cheminformatics analyses of marine natural products have helped to direct the evaluation of new compounds for specific bioassays based on their structural features. mdpi.com These methods are highly applicable to the study of prolinamide derivatives, enabling the rational design and discovery of new drug candidates.

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 1-benzoyl-N-(2-ethylphenyl)prolinamide, offering insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.

¹H NMR Spectroscopy would be utilized to identify the number and types of hydrogen atoms present in this compound. The expected spectrum would show distinct signals for the protons of the benzoyl group, the prolinamide ring, and the N-(2-ethylphenyl) substituent. The chemical shifts, splitting patterns, and integration of these signals would confirm the connectivity of the molecule.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic, carbonyl).

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, further solidifying the structural assignment of the compound.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Benzoyl-H | 7.20-7.60 (m) | - |

| Benzoyl-C=O | - | ~168 |

| Prolinamide-CH | 4.50-4.70 (m) | ~60 |

| Prolinamide-CH₂ | 1.80-2.20 (m), 3.50-3.80 (m) | ~25, ~30, ~48 |

| Ethylphenyl-H (aromatic) | 7.00-7.30 (m) | ~125-140 |

| Ethylphenyl-CH₂ | 2.60-2.80 (q) | ~24 |

| Ethylphenyl-CH₃ | 1.10-1.30 (t) | ~15 |

| Amide-NH | 8.00-8.50 (s) | - |

| Amide-C=O | - | ~172 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide and ketone carbonyl groups, N-H bonds, and aromatic C-H bonds, confirming the presence of these key functional moieties within the structure.

Expected IR Absorption Bands for this compound (Note: The following data is hypothetical and based on general values for similar functional groups.)

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3200-3400 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C=O Stretch (Benzoyl Ketone) | 1680-1700 |

| C=O Stretch (Amide I) | 1630-1680 |

| N-H Bend (Amide II) | 1510-1570 |

| C-N Stretch (Amide) | 1200-1300 |

Mass Spectrometry (MS, HR-MS, ESI-MS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS) would be used to determine the precise molecular weight of this compound, allowing for the confirmation of its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would be suitable for analyzing this compound, likely showing the protonated molecular ion [M+H]⁺.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, where the compound is first separated by gas chromatography and then analyzed by mass spectrometry. The fragmentation pattern observed in the mass spectrum would provide valuable structural information, showing characteristic fragments corresponding to the loss of the benzoyl group, the ethylphenyl group, or parts of the prolinamide ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. For this compound, the presence of aromatic rings (benzoyl and ethylphenyl groups) and carbonyl groups would result in characteristic UV absorption maxima. This technique is often used in conjunction with HPLC for quantitative analysis.

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. A reversed-phase HPLC method would typically be developed for the purity assessment of this compound. This would involve using a nonpolar stationary phase (like a C18 column) and a polar mobile phase (such as a mixture of acetonitrile and water). The retention time of the compound would be a characteristic parameter under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for the determination of purity.

Illustrative HPLC Method Parameters for this compound (Note: The following parameters are hypothetical and would require experimental optimization.)

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a molecule such as this compound, direct GC-MS analysis can be challenging due to its relatively low volatility and polar nature, which includes amide and carbonyl functional groups. To overcome this, derivatization is a common strategy employed to increase the compound's volatility and thermal stability, making it amenable to GC analysis. greyhoundchrom.com

The process involves chemically modifying the analyte before injection into the gas chromatograph. For compounds containing amino acid moieties like proline, silylation is a frequently used derivatization technique. greyhoundchrom.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace active hydrogen atoms on the amide group with a trimethylsilyl (TMS) group. This conversion reduces the polarity and increases the volatility of the molecule. Another approach involves esterification followed by acylation, which has been used for the analysis of related proline-containing compounds. nih.gov

Once derivatized, the sample is introduced into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's differential partitioning between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The retention time, the time it takes for the compound to elute from the column, is a characteristic feature used for its identification. pensoft.net

Following separation in the gas chromatograph, the eluted compound enters the mass spectrometer. In the MS, the molecule is ionized, typically by electron impact (EI), causing it to fragment into a series of characteristic ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a molecular fingerprint. The fragmentation pattern of derivatized this compound would be expected to show characteristic ions corresponding to the benzoyl group, the ethylphenyl group, and the derivatized proline ring. By comparing the obtained mass spectrum with spectral libraries or by interpreting the fragmentation pattern, the structure of the compound can be confirmed. rjptonline.orgresearchgate.net

| Parameter | Description |

| Instrumentation | Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) |

| Pre-analysis Step | Derivatization (e.g., silylation with MSTFA) to increase volatility. |

| Separation | Capillary GC column (e.g., DB-5ms) with a temperature program. |

| Ionization | Electron Impact (EI) at 70 eV. |

| Detection | Mass analysis of fragment ions based on mass-to-charge (m/z) ratio. |

| Identification | Based on retention time and comparison of the mass spectrum with reference data. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique would provide unambiguous information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound.

The process begins with the growth of a high-quality single crystal of the compound, which is typically achieved by slow evaporation of a suitable solvent. uokerbala.edu.iq This crystal is then mounted on a goniometer and irradiated with a focused beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities. uokerbala.edu.iq

By rotating the crystal and collecting thousands of diffraction patterns, a complete dataset is obtained. Sophisticated software is then used to solve the "phase problem" and reconstruct an electron density map of the molecule within the crystal lattice. From this map, the positions of individual atoms can be determined with high precision.

For this compound, an X-ray crystal structure analysis would reveal key structural features. This includes the planarity of the benzoyl and phenyl rings, the conformation of the five-membered proline ring, and the spatial relationship between these different parts of the molecule. The analysis would precisely measure the dihedral angles between the planes of the aromatic rings. nih.gov Furthermore, it would identify and characterize any intramolecular and intermolecular hydrogen bonds, such as those involving the amide N-H group and the carbonyl oxygen atoms, which dictate how the molecules pack together in the crystal lattice. uokerbala.edu.iqnih.gov

Illustrative Crystallographic Data for a Structurally Related Compound (Note: The following data is hypothetical for the target compound, based on reported values for similar complex amide structures.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 15.22 |

| c (Å) | 12.08 |

| β (˚) | 98.5 |

| Volume (ų) | 1845 |

| Z (molecules/unit cell) | 4 |

| Key Intramolecular Bond (N-H···O) | S(6) ring motif |

| Dihedral Angle (Benzoyl - Phenyl) | ~55° |

Advanced Proline-Selective Analytical Techniques (e.g., Electrochemiluminescence)

Beyond standard chromatographic methods, advanced analytical techniques can offer high sensitivity and selectivity for specific structural motifs, such as the proline residue in this compound. Electrochemiluminescence (ECL) is one such technique that has been developed for the highly sensitive detection of proline and its derivatives. nih.govnju.edu.cn

ECL is a process where a stable chemical species, often a ruthenium complex like tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺), is electrochemically oxidized at an electrode surface. nih.gov In the presence of an analyte that can act as a co-reactant, such as a secondary amine like the proline ring, the oxidized ruthenium complex undergoes a chemical reaction that generates an excited state. This excited state then relaxes to the ground state by emitting a photon of light. The intensity of the emitted light is directly proportional to the concentration of the analyte. nju.edu.cn

The unique cyclic secondary amine structure of proline makes it an effective co-reactant in the [Ru(bpy)₃]²⁺ ECL system, allowing for its selective detection. nih.gov This method can be coupled with separation techniques like capillary electrophoresis (CE), creating a powerful analytical tool (CE-ECL) for separating complex mixtures and quantifying specific proline-containing compounds with very low detection limits. nih.govresearchgate.net For this compound, the presence of the proline moiety would enable its detection via this mechanism. The method offers high sensitivity, with detection limits for proline reported in the nanomolar to picomolar range. nju.edu.cnnih.gov

Key Parameters for Proline-Selective ECL Detection

| Technique | Principle | Advantage for Target Compound |

| Electrochemiluminescence (ECL) | Light emission from an excited state species generated at an electrode surface. | High sensitivity and selectivity for the proline moiety. nih.gov |

| Co-reactant | The secondary amine of the proline ring acts as a co-reactant with [Ru(bpy)₃]²⁺. | The inherent structure of the proline part of the molecule enables detection. |

| Coupled Separation | Capillary Electrophoresis (CE) can be used for separation prior to ECL detection. nih.gov | Allows for quantification in complex matrices by separating the target compound from interferences. |

| Detection Limit | Reported in the range of 0.02 µg/mL for free proline. nih.gov | Potentially allows for trace-level quantification in research samples. |

Biopharmaceutical Analytical Considerations in Research Settings

When analyzing this compound in a research context involving biological samples (e.g., plasma, urine, cell cultures), several biopharmaceutical analytical considerations are crucial for developing a robust and reliable quantitative method. creative-proteomics.com The complexity of these biological matrices can significantly interfere with the analysis, a phenomenon known as the "matrix effect." nih.gov

Matrix effects are caused by co-eluting endogenous components from the sample (e.g., salts, lipids, proteins) that can either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification. nih.gov For instance, in liquid chromatography-mass spectrometry (LC-MS), ion suppression is a common issue, particularly with electrospray ionization (ESI). nih.gov

To mitigate these challenges, the development of a quantitative bioanalytical method requires several key steps:

Sample Preparation: A thorough sample cleanup procedure is essential to remove interfering matrix components. This can involve techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of the analyte and the nature of the biological matrix.

Internal Standard: The use of a suitable internal standard (IS) is critical. An ideal IS is a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ²H atoms). The IS is added to the sample at a known concentration before sample preparation. Since the IS has nearly identical chemical properties and chromatographic behavior to the analyte, it experiences similar matrix effects and extraction recovery, allowing for accurate correction during data analysis.

Method Validation: The analytical method must be rigorously validated to ensure its performance. This includes assessing its linearity, accuracy, precision, selectivity, and stability in the biological matrix. The evaluation of matrix effects, often by comparing the analyte's response in a neat solution versus a post-extraction spiked biological sample, is a mandatory part of this validation. nih.gov

Chromatography: Optimizing the chromatographic conditions to achieve good separation between the analyte and endogenous matrix components can also help reduce matrix effects. nih.gov

By carefully addressing these considerations, a reliable and accurate analytical method can be developed for the quantification of this compound in various biological matrices for research purposes. creative-proteomics.com

Biotransformation Pathways and in Vitro Metabolism Studies

Enzymatic Hydrolysis Mechanisms (e.g., Esterases for Prodrug Activation)

Amide bonds, such as the one present in 1-benzoyl-N-(2-ethylphenyl)prolinamide, can be susceptible to enzymatic hydrolysis by amidases or proteases. This reaction would cleave the amide bond, leading to the formation of benzoic acid and N-(2-ethylphenyl)prolinamide. The rate and extent of this hydrolysis would depend on the specific enzymes involved and the steric and electronic properties of the molecule. While this pathway is theoretically possible, the metabolic stability of the amide bond in this specific compound has not been experimentally determined.

Cytochrome P450-Mediated Metabolism (e.g., Hydroxylation, N-dealkylation)

The Cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the Phase I metabolism of many drugs and xenobiotics. For this compound, several CYP-mediated reactions could be anticipated:

Aromatic Hydroxylation: The phenyl rings (both the benzoyl and the 2-ethylphenyl moieties) are potential sites for hydroxylation. This reaction introduces a hydroxyl group onto the aromatic ring, increasing the compound's polarity.

Aliphatic Hydroxylation: The ethyl group on the phenyl ring and the proline ring are also susceptible to hydroxylation.

N-dealkylation: While less common for amide nitrogens, the possibility of enzymatic cleavage of the bond between the proline nitrogen and the benzoyl group cannot be entirely ruled out, although this is not a typical N-dealkylation reaction.

The specific CYP isozymes that might be involved in the metabolism of this compound are unknown without experimental data. Typically, major drug-metabolizing enzymes include CYP3A4, CYP2D6, CYP2C9, and CYP1A2.

Formation and Reactivity of Metabolic Intermediates

The metabolic processes described above can lead to the formation of various intermediates. For instance, hydroxylation of the aromatic rings could potentially lead to the formation of reactive quinone-type intermediates, although this is speculative. The stability and further reactivity of any metabolic intermediates of this compound have not been studied.

Conjugation Reactions

Following Phase I metabolism, the newly introduced functional groups (e.g., hydroxyl groups) can undergo Phase II conjugation reactions. These reactions further increase water solubility and facilitate elimination from the body. Potential conjugation reactions for hydroxylated metabolites of this compound include:

Glucuronidation: Attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs).

Without experimental identification of Phase I metabolites, the specific conjugation reactions that this compound might undergo remain theoretical.

Potential Research Applications and Future Directions

Development as a Chemical Probe for Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems. The benzoyl moiety within 1-benzoyl-N-(2-ethylphenyl)prolinamide is structurally related to benzophenone (B1666685), a well-known photoactivatable group used in covalent chemical capture techniques. Upon irradiation with UV light, benzophenone can form a reactive species that covalently crosslinks to interacting proteins. This suggests that the compound could be developed as a photo-affinity probe to identify and map transient protein-protein interactions (PPIs) within their native cellular environment. By incorporating this molecule into a biological system, researchers could potentially "capture" its binding partners upon photoactivation, enabling the identification of previously unknown interactions and elucidating complex signaling pathways.

Catalyst in Asymmetric Synthesis

L-proline and its derivatives are foundational organocatalysts in asymmetric synthesis, a field focused on creating chiral molecules with high enantioselectivity. Prolinamides, in particular, have been successfully employed as catalysts for direct asymmetric aldol (B89426) reactions. researchgate.netresearchgate.netmdpi.com The established mechanism involves the proline nitrogen acting as a nucleophile to form an enamine intermediate with a ketone, which then attacks an aldehyde.

The stereochemical outcome of the reaction is guided by a transition state stabilized by hydrogen bonding between the amide N-H group of the catalyst and the aldehyde substrate. mdpi.com For this compound, the N-aryl group (2-ethylphenyl) and the N-benzoyl group can be tuned to influence both steric and electronic properties, thereby modulating catalytic activity and stereoselectivity. mdpi.com Research has shown that N-aryl prolinamides can be effective catalysts, and their efficiency can be enhanced in different media, such as water, or through the addition of a co-catalyst. researchgate.netmdpi.com The potential catalytic performance of this compound in various asymmetric transformations represents a significant area for future investigation.

| Potential Catalytic Application | Reaction Type | Role of Compound | Key Structural Features |

| Enantioselective Aldol Reaction | Ketone + Aldehyde | Organocatalyst | Proline scaffold, N-H amide bond for H-bonding, N-aryl and N-benzoyl groups for steric/electronic tuning. |

| Michael Addition | Nucleophile + α,β-Unsaturated Carbonyl | Organocatalyst | Formation of enamine intermediate to facilitate nucleophilic attack. |

Contribution to Protein-Protein Interaction (PPI) Modulator Design

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making them attractive but challenging drug targets. ajwilsonresearch.comnih.gov Many PPIs are mediated by proline-rich motifs that adopt specific secondary structures, such as the polyproline II helix. researchgate.net Small molecules that can mimic these structural motifs, known as peptidomimetics, are a key strategy for designing PPI modulators. frontiersin.orgfrontiersin.org

The rigid cyclic structure of the proline core in this compound makes it an excellent scaffold for developing such mimetics. researchgate.net By presenting the benzoyl and ethylphenyl groups in a defined three-dimensional orientation, the molecule could mimic the key "hot-spot" residues of a peptide and disrupt or stabilize a specific PPI. The development of small molecules to modulate PPIs is a major goal in drug discovery, with applications in oncology and neurodegenerative diseases. nih.govfrontiersin.org Future work could involve screening this compound against PPIs known to be dependent on proline-rich sequences.

Advances in Prodrug Design and Targeted Delivery Concepts

A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. digitellinc.comnih.gov This strategy is widely used to overcome issues with a drug's solubility, stability, or to achieve targeted delivery. digitellinc.comacs.orgnih.gov The amide bond in this compound could potentially be cleaved by amidase enzymes in vivo, releasing constituent parts. This opens the possibility of using the compound as a prodrug.

For instance, if either the proline-benzoyl fragment or the 2-ethylaniline (B167055) fragment possesses therapeutic activity but poor pharmacokinetic properties, this compound could serve as a carrier to improve its delivery. Furthermore, self-assembling prodrugs, which form nanostructures, represent an emerging therapeutic class. rsc.org The aromatic groups in this compound could facilitate self-assembly through π-π stacking, potentially creating a nanostructured delivery system that enhances drug efficacy.

Emerging Therapeutic Areas Based on Identified Mechanisms

The structural class of N-aroyl or N-aryl amino acid amides has shown promise in several therapeutic areas. Notably, a class of compounds known as Nα-aroyl-N-aryl-phenylalanine amides (AAPs) has demonstrated potent in vitro activity against various mycobacterial species, including Mycobacterium abscessus and Mycobacterium avium complex, by inhibiting RNA polymerase. mdpi.com Given the structural similarity, this compound could be investigated as a potential antimycobacterial agent.

Additionally, nitrogen-containing heterocyclic compounds are known to exhibit a wide array of biological activities, including anti-inflammatory effects. nih.gov The prolinamide scaffold could serve as a template for developing novel agents in this area. Other research has pointed to prolinamide derivatives as key intermediates in the synthesis of drugs like Vildagliptin, an oral antidiabetic medication, highlighting the importance of this chemical class in medicinal chemistry. juniperpublishers.com

Novel Analytical Method Development for Prolinamide Research

The development and quality control of chiral compounds like this compound require robust analytical methods to determine enantiomeric purity. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose. For prolinamide derivatives, a common and effective approach is pre-column derivatization with a chiral agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), to form diastereomers. juniperpublishers.com

These diastereomers can be readily separated on a standard reverse-phase C18 column, allowing for highly accurate and sensitive quantification of each enantiomer. juniperpublishers.com A validated method for this compound would be essential for its use in regulated applications like drug development, ensuring control over the stereoisomeric content. Such a method would enable precise measurement of the limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer. juniperpublishers.com

Integration of Computational and Experimental Approaches for Drug Discovery Research

Modern drug discovery integrates computational modeling with experimental validation to accelerate the identification of promising new molecules. mdpi.com For a compound like this compound, computational tools can predict a wide range of properties before synthesis.

Molecular Docking: This technique can be used to predict how the compound might bind to the active site of a target protein, such as an enzyme or a receptor involved in a PPI. mdpi.com

ADMET Prediction: In silico models can estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, helping to identify potential liabilities early in the discovery process. mdpi.com

Quantum Mechanics: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure and reactivity of the molecule, providing insights into its stability and the mechanism of its catalytic activity. researchgate.net

By combining these computational predictions with experimental synthesis and biological testing, researchers can adopt a more rational and efficient approach to exploring the full potential of this compound and other novel chemical entities.

Q & A

Q. What controls are essential for ensuring reproducibility in enzyme inhibition assays?

- Methodological Answer : Include positive controls (known inhibitors), vehicle controls (DMSO at working concentration), and substrate-only blanks. Normalize data to intra-plate controls to correct for edge effects. Replicate experiments across three independent days to account for batch variability .

Q. How can researchers mitigate batch-to-batch variability in synthesizing this compound?

- Methodological Answer : Standardize purification via flash chromatography (gradient elution: 20–50% ethyl acetate in hexane). Track intermediates by TLC (Rf = 0.3 in 30% EA/hexane). Use QbD (Quality by Design) principles to define critical quality attributes (CQAs) like enantiomeric excess (≥98% by chiral HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.